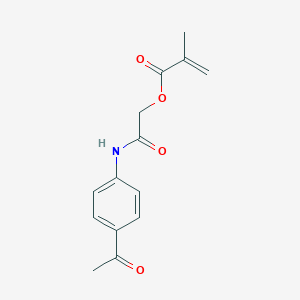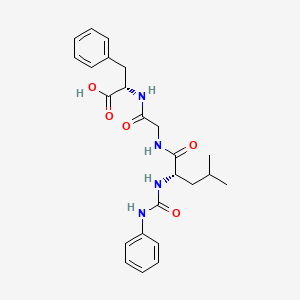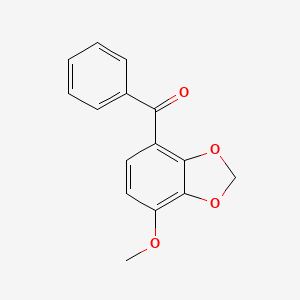
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is an organic compound that features a methoxy group and a benzodioxole ring attached to a phenylmethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone typically involves the reaction of 7-methoxy-1,3-benzodioxole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to interact with specific biological targets makes them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler analog that lacks the methoxy and phenylmethanone groups.
(7-Methoxy-1,3-benzodioxol-5-yl)methanol: A related compound with a hydroxyl group instead of a carbonyl group.
(7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride: A derivative with an amine group.
Uniqueness
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is unique due to its combination of a methoxy group, a benzodioxole ring, and a phenylmethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
659746-68-6 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(7-methoxy-1,3-benzodioxol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12O4/c1-17-12-8-7-11(14-15(12)19-9-18-14)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
YWQLKWUXEZFWTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
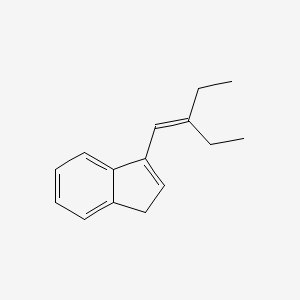
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)

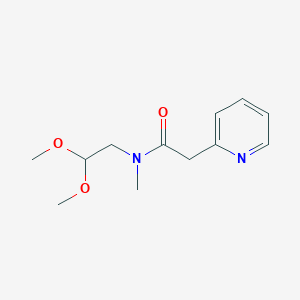
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
